molecular formula C20H16N2O4S B12594209 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione CAS No. 877176-12-0

5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione

Cat. No.: B12594209
CAS No.: 877176-12-0
M. Wt: 380.4 g/mol
InChI Key: ZUOUZWHAINARGI-UHFFFAOYSA-N
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Description

5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxyphenyl group, a furan ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized by reacting benzyl alcohol with phenol in the presence of a suitable catalyst.

    Synthesis of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Formation of the Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized by reacting urea with a suitable diketone or aldehyde under acidic or basic conditions.

    Coupling of the Intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the furan ring and the imidazolidine-2,4-dione core through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include alkoxides, amines, and thiolates.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the imidazolidine-2,4-dione core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-(3-{[4-(Methoxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(3-{[4-(Ethoxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione: Similar structure but with an ethoxy group instead of a benzyloxy group.

    5-(3-{[4-(Propoxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione lies in the presence of the benzyloxy group, which can enhance its binding affinity to certain molecular targets and improve its solubility in organic solvents. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

877176-12-0

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

5-[3-(4-phenylmethoxyphenyl)sulfanylfuran-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H16N2O4S/c23-19-17(21-20(24)22-19)18-16(10-11-25-18)27-15-8-6-14(7-9-15)26-12-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,21,22,23,24)

InChI Key

ZUOUZWHAINARGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4

Origin of Product

United States

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